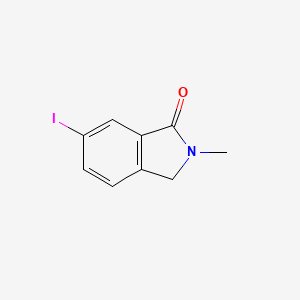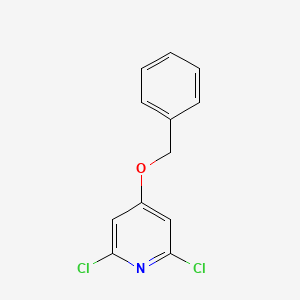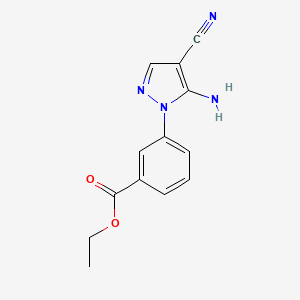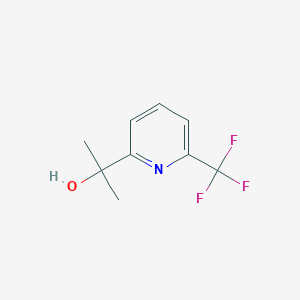![molecular formula C7H11N3O B1400684 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine CAS No. 1179634-23-1](/img/structure/B1400684.png)
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine
概要
説明
1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The orientation of the amide N-H and C=O bonds in a 1,2,4-oxadiazole compound is anti .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For a related compound, N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine, the molecular weight is 203.24 g/mol .科学的研究の応用
Chemical and Biological Properties
LSD1 Inhibition for CNS Diseases : Cyclopropanamine compounds, including N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine, have been investigated for their ability to inhibit lysine-specific demethylase 1 (LSD1). This inhibition impacts histone methylation and could have therapeutic applications in several central nervous system (CNS) diseases, such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, and epilepsy (B. Blass, 2016).
Ring-Fission/C–C Bond Cleavage : Studies on related compounds, like N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, demonstrate interesting chemical behaviors such as ring-fission and C–C bond cleavage reactions. These reactions contribute to the understanding of chemical properties and potential synthetic applications of related oxadiazole compounds (C. Jäger et al., 2002).
Concomitant Polymorphic Forms : Research on similar oxadiazole derivatives has revealed insights into their polymorphic forms, which is crucial for understanding the material's stability and potential pharmaceutical applications. Such studies help in deducing the stability and solubility properties of related compounds (S. Shishkina et al., 2020).
Therapeutic Applications
Antiepileptic Activity : Compounds like N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine may have potential in treating epilepsy, as studies on structurally similar compounds have demonstrated anticonvulsant activities. These findings indicate the potential for the development of new antiepileptic drugs (H. Rajak et al., 2013).
Synthesis and Bioisosterism in Drug Design : The synthesis of related 1,2,4-oxadiazole compounds and their use in bioisosterism highlights their importance in drug design, potentially offering novel therapeutic agents for various diseases (Y. Dürüst et al., 2012).
Potential in Cancer Treatment : Some studies have investigated related compounds for their potential in cancer treatment. For instance, the combination of respiratory chain inhibition and dimethyl α-ketoglutarate has shown to be lethal to cancer cells, demonstrating the potential of related compounds in oncological research (V. Sica et al., 2019).
作用機序
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds have shown to exhibit a broad spectrum of agricultural biological activities .
Mode of Action
1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that the compound may affect the biochemical pathways related to these organisms.
Result of Action
oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . This suggests that the compound may have similar antibacterial effects.
Action Environment
It is known that the effectiveness of anti-infective agents can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other organisms .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)4-8-6-2-3-6/h6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDKHAHPPBWZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(2-Bromoethoxy)-5-fluorophenyl]ethanone](/img/structure/B1400606.png)



![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B1400614.png)


![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)


